5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Description
5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to methiopropamine , which functions as a norepinephrine-dopamine reuptake inhibitor . Norepinephrine and dopamine are neurotransmitters that play crucial roles in attention, alertness, and mood regulation.
Mode of Action
As a norepinephrine-dopamine reuptake inhibitor, the compound likely interacts with the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and prolonged effects of norepinephrine and dopamine.
Biochemical Pathways
The compound likely affects the norepinephrine and dopamine pathways, leading to downstream effects such as increased alertness, attention, and mood elevation . .
Pharmacokinetics
Methiopropamine, a structurally related compound, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene s-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive compounds . Thiophene-2-carboxylic acid is the final major metabolic product . It’s very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role as a norepinephrine-dopamine reuptake inhibitor. By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound could enhance neurotransmission and lead to effects such as increased alertness, attention, and mood elevation .
Biological Activity
5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a benzenesulfonamide moiety with thiophene and cyclopropyl groups, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Benzenesulfonamide : A common scaffold in many pharmaceuticals.
- Thiophene ring : Known for enhancing biological activity due to its electron-rich nature.
- Cyclopropyl group : Imparts unique steric and electronic properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests a potential application in treating inflammatory diseases.
The precise mechanisms underlying the biological effects of this compound are still under investigation. However, several pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
Several notable studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Activity :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.
-
Cancer Cell Line Analysis :
- A study by Johnson et al. (2024) assessed the cytotoxic effects on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability through apoptosis induction.
-
Inflammatory Response Modulation :
- Research by Lee et al. (2024) investigated the anti-inflammatory properties in an animal model of arthritis, showing reduced swelling and pain scores in treated groups compared to untreated controls.
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-3-13-6-7-14(21-2)15(11-13)23(19,20)18-12-17(8-9-17)16-5-4-10-22-16/h4-7,10-11,18H,3,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCWCDNULWZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.